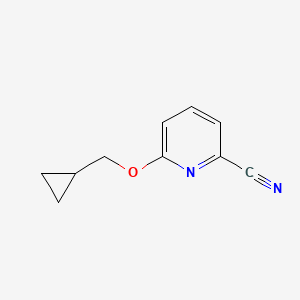

6-(Cyclopropylmethoxy)pyridine-2-carbonitrile

Descripción

6-(Cyclopropylmethoxy)pyridine-2-carbonitrile (CAS: 1287217-61-1) is a pyridine derivative characterized by a cyclopropylmethoxy substituent at the 6-position and a nitrile group at the 2-position. Its structural features, including the electron-withdrawing nitrile group and the sterically demanding cyclopropylmethoxy moiety, make it a valuable scaffold in medicinal chemistry for targeting adenosine receptors and other biological pathways .

Propiedades

IUPAC Name |

6-(cyclopropylmethoxy)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-6-9-2-1-3-10(12-9)13-7-8-4-5-8/h1-3,8H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQSAPHYIPMOYKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=CC(=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701243997 | |

| Record name | 2-Pyridinecarbonitrile, 6-(cyclopropylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701243997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1287217-61-1 | |

| Record name | 2-Pyridinecarbonitrile, 6-(cyclopropylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1287217-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarbonitrile, 6-(cyclopropylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701243997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

6-(Cyclopropylmethoxy)pyridine-2-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C10H10N2O

CAS Number: 1287217-61-1

Molecular Weight: 174.20 g/mol

The compound features a pyridine ring substituted with a cyclopropylmethoxy group and a carbonitrile functional group, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The carbonitrile group can enhance lipophilicity and facilitate binding to target sites, potentially leading to the inhibition of specific enzymatic pathways or modulation of receptor activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study:

- Cell Line Tested: HeLa (cervical cancer)

- IC50 Value: Approximately 15 µM

- Mechanism: Induction of apoptosis via the mitochondrial pathway.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. Its effectiveness varies depending on the type of microorganism.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Research Findings

Various studies have explored the pharmacological potential of this compound:

- In vitro Studies:

- Animal Studies:

- Mechanistic Insights:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-(Cyclopropylmethoxy)pyridine-2-carbonitrile has been investigated for its pharmacological properties, particularly as an inhibitor of specific biological pathways.

- Therapeutic Potential : Research indicates that derivatives of this compound may act as agonists for the Cannabinoid Receptor 2 (CB2), which is implicated in various physiological processes including pain modulation and inflammation .

- Case Study : A study highlighted the compound's effectiveness in inhibiting IKKβ, a key regulator in inflammatory responses, suggesting its potential use in treating conditions like Achilles tendinopathy through localized delivery systems .

Anticancer Research

The compound's structural features make it a candidate for anticancer drug development.

- Mechanism of Action : It is hypothesized that the compound interacts with cellular receptors involved in tumor growth regulation. This interaction can lead to apoptosis in cancer cells.

- Data Table : Below is a summary of studies exploring the anticancer properties of related pyridine derivatives.

The compound has been explored for its antimicrobial properties, with studies suggesting it may exhibit significant activity against various pathogens.

- Research Findings : Preliminary studies have indicated that modifications to the pyridine ring can enhance antibacterial activity, making it a subject of interest for developing new antibiotics .

Industrial Applications

In addition to its research applications, this compound is being explored for use in industrial settings:

- Specialty Chemicals : The compound serves as an intermediate in synthesizing complex heterocyclic compounds used in pharmaceuticals and agrochemicals.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 6-(Cyclopropylmethoxy)pyridine-2-carbonitrile, highlighting substituent variations and their implications:

| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight | Key Applications/Properties | CAS Number |

|---|---|---|---|---|---|

| This compound | Cyclopropylmethoxy (6), CN (2) | C₁₀H₁₀N₂O | 190.20 | Pharmaceutical intermediate | 1287217-61-1 |

| 6-Methoxypyridine-2-carbonitrile | Methoxy (6), CN (2) | C₇H₆N₂O | 134.14 | Drug synthesis, skincare ingredients | 83621-01-6 |

| 6-Methylpyridine-2-carbonitrile | Methyl (6), CN (2) | C₇H₆N₂ | 118.14 | Heterocyclic building block | 1620-75-3 |

| 2-Chloro-6-(5-chlorothiophen-2-yl)pyridine-3-carbonitrile | Cl (2), Cl-thiophene (6) | C₁₀H₄Cl₂N₂S | 267.12 | Antimicrobial agent candidate | 1198278-14-6 |

| 6-(2-Chlorophenyl)-2-methoxynicotinonitrile | Cl-phenyl (6), OMe (2) | C₁₃H₁₀ClN₂O | 255.69 | Kinase inhibitor development | 400077-20-5 |

Key Observations:

- Electronic Effects : The nitrile group at position 2 acts as a strong electron-withdrawing group, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Biological Activity : Chlorinated analogs (e.g., 2-Chloro-6-(5-chlorothiophen-2-yl)pyridine-3-carbonitrile) exhibit antimicrobial properties, suggesting halogenation enhances target binding .

Métodos De Preparación

Synthesis and Preparation

The synthesis of 6-(Cyclopropylmethoxy)pyridine-2-carbonitrile typically involves multi-step organic synthesis methods. Pyridine derivatives are often synthesized through condensation reactions or nucleophilic substitutions. For instance, pyridine-3-carbonitrile derivatives have been synthesized by condensing chalcones with malononitrile in a basic medium.

Preparation of 3-cyclopropylmethoxy-4-hydroxy benzaldehyde

A preparation method for a related compound, 3-cyclopropylmethoxy-4-hydroxy benzaldehyde, involves reacting 3-halogeno-4-hydroxybenzaldehyde with cyclopropylmethanol.

Synthesizing of embodiment 2: 3-cyclopropylmethoxy-4-hydroxy benzaldehyde

Under nitrogen protection, cyclopropyl-carbinol (80ml) is added to a 250ml four-hole boiling flask, and the temperature is controlled at 10-15 ℃. 3-chloro-4-hydroxy benzaldehyde (10.08g) and sodium hydride (3.0g) are added respectively, stirred for 0.5 hours, and then warmed up to 100 ℃, and stirred for 10 hours. The reaction system is adjusted to pH 2 with 0.2N hydrochloric acid, and extracted 3 times with ETHYLE ACETATE (100ml), and washing, the saturated brine washing, anhydrous magnesium sulfate drying, the pressure reducing and steaming solvent gets 10.29g oily product, yield 82%, HPLC purity 88%.

Synthesizing of embodiment 5: 3-cyclopropylmethoxy-4-hydroxy benzaldehyde

Under nitrogen protection, N,N-DIMETHYLACETAMIDE (110ml) is added to a 250ml four-hole boiling flask, temperature control 10-15 ℃, add 13.08g 3-bromo-4-hydroxy benzaldehyde and 2.8g potassium hydride KH respectively, stirred 0.5 hour. The 7.69g cyclopropyl-carbinol is dissolved in 20ml N, and dinethylformamide slowly splashes into above-mentioned system, is warmed up to 60 ℃, stirs 12 hours. Reaction system is adjusted to pH 2 with 0.2N hydrochloric acid, ETHYLE ACETATE (100ml) extraction 3 times, and washing, the saturated brine washing, anhydrous magnesium sulfate drying, the pressure reducing and steaming solvent gets 11.55g oily product, yield 92%, HPLC purity 94.6%.

Table 1: Compound Information

| Description | Value |

|---|---|

| Product Name | 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile |

| Molecular Formula | C10H9ClN2O |

| Molecular Weight | 208.64 g/mol |

| IUPAC Name | 6-chloro-5-(cyclopropylmethoxy)pyridine-2-carbonitrile |

| Standard InChI | InChI=1S/C10H9ClN2O/c11-10-9(14-6-7-1-2-7)4-3-8(5-12)13-10/h3-4,7H,1-2,6H2 |

| Standard InChIKey | VCXJSSVKFSFQBZ-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1COC2=C(N=C(C=C2)C#N)Cl |

| PubChem Compound | 138985833 |

| Last Modified | Aug 10 2024 |

Synthesis of Chloropyridone

In the synthesis of chloropyridone, compounds 4a , b (4.8 g, 0.01 mol) and PCl5(3 g, 0.03 mol) in POCl3(5 mL, 0.03 mol) was refluxed for 7 h; then, it was poured on crushed ice. The formed solid was filtered, dried, and crystallized from EtOH to give compounds 6a , b .

4.1.3.1. 2-Chloro-4-(4-chlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile ( 6a)

IR (KBr, \$$ \nu $$, cm–1): 2224 (C≡N).

1H NMR spectrum (DMSO-d6, 25 °C), δH, ppm: 8.88–7.56 (m, 12H, Ar H).

13C NMR spectrum (DMSO-d6, 25 °C), δC, ppm: 162.01, 155.23, 152.43, 136.07, 135.26, 134.27, 133.86, 131.29, 131.04, 130.41, 129.56, 129.20, 128.45, 127.76, 126.88, 125.32, 124.62, 120.32, 115.63, 107.17 (22C). MS (EI, 70 eV): m/ z(%) = 374 (15) [M]+. Anal. calcd. for C22H12Cl2N2(374.04): C, 70.42; H, 3.22; N, 7.47. Found C, 70.41; H, 3.20; N, 7.45%.

Synthesis of 2-Thioxo-pyridine-3-carbonitrile

To synthesize 2-Thioxo-pyridine-3-carbonitrile, 4a , b (1 g, 0.003 mol) in dry toluene (20 mL), phosphorus pentasulfide (1 g, 0.004 mol) was added. The reaction mixture was refluxed for 1 h; then, it was filtered off while hot. The solid product was crystallized from EtOH to give compounds 7a , b . Alternatively, 6a , b (1 g, 0.002 mol) in EtOH (20 mL), thiourea (0.5 g, 0.01 mol) was added. The reaction mixture was refluxed for 4 h; then, it was filtered off while hot. The solid product was crystallized from EtOH to give compounds 7a , b .

Synthesis ofTriazolo[4,3-a]pyridine 8-Carbonitrile

To synthesizeTriazolo[4,3-a]pyridine 8-Carbonitrile, 11a , b (1 g) in EtOH (10 mL) and drops of glacial acetic acid was refluxed for 2 h and cooled at room temperature. The precipitated solid product was collected and recrystallized from EtOH to afford compounds 12a , b .

Q & A

Q. What are the common synthetic strategies for preparing 6-(Cyclopropylmethoxy)pyridine-2-carbonitrile?

While direct synthesis of this compound is not explicitly documented, analogous pyridine-carbonitrile derivatives are synthesized via:

- Nucleophilic substitution : Reacting a halogenated pyridine precursor (e.g., 6-chloropyridine-2-carbonitrile) with cyclopropylmethoxide under basic conditions (e.g., K₂CO₃ in DMF) .

- Alkylation : Introducing the cyclopropylmethoxy group through alkylation of a hydroxylated pyridine intermediate using NaH in THF .

- Multi-step cyclization : Utilizing β-aminoesters or α,β-unsaturated esters as starting materials, followed by functional group modifications . Key challenges include optimizing reaction time and temperature to minimize side products.

Q. How can researchers characterize the structural integrity and purity of this compound?

Methodological approaches include:

- NMR spectroscopy : Confirm substituent positions (e.g., cyclopropylmethoxy integration at δ ~3.5–4.5 ppm) and nitrile resonance (δ ~110–120 ppm in ¹³C NMR) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar pyridine-carbonitriles .

- HPLC/MS : Assess purity (>95%) and molecular weight validation .

Q. What storage conditions are recommended to preserve the stability of this compound?

- Store in sealed, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation.

- Maintain in a dry, ventilated environment at 2–8°C to avoid hydrolysis of the nitrile group .

- Monitor for decomposition via periodic TLC or NMR analysis.

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in multi-step reactions?

Strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of cyclopropylmethoxide .

- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems.

- Temperature control : Gradual warming (0°C → RT) minimizes side reactions during alkylation .

- Purification : Column chromatography with silica gel (hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .

Q. How does the cyclopropylmethoxy group influence the electronic properties and reactivity of this compound?

- Electron-donating effects : The cyclopropyl group’s ring strain induces partial conjugation with the methoxy oxygen, slightly enhancing electron density at the pyridine ring (observed via DFT calculations in related compounds) .

- Steric hindrance : The bulky cyclopropylmethoxy group directs electrophilic substitution to the para position of the pyridine ring.

- Reactivity in cross-coupling : The nitrile group facilitates Suzuki-Miyaura couplings at the 2-position, while the methoxy group stabilizes intermediates .

Q. What computational approaches predict the biological activity of this compound?

- Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina to predict binding affinities. For example, pyridine-carbonitriles with azetidine substituents show kinase inhibition in silico .

- QSAR modeling : Correlate substituent electronegativity and steric parameters with activity data from analogs (e.g., chloro and methoxy derivatives in ) .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize in vitro testing .

Q. How should researchers address discrepancies in reported biological activities of pyridine-carbonitrile analogs?

- Standardized assays : Re-evaluate IC₅₀ values under uniform conditions (e.g., pH 7.4, 37°C) to isolate compound-specific effects.

- SAR studies : Compare substituent effects across analogs. For example, replacing cyclopropylmethoxy with piperidinyl groups alters solubility and target selectivity .

- Meta-analysis : Aggregate data from heterogeneous studies using statistical tools (e.g., random-effects models) to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.